Product packaging for 3-Ethoxy-5-fluorobenzaldehyde(Cat. No.:CAS No. 1378670-41-7)

3-Ethoxy-5-fluorobenzaldehyde

Cat. No.: B1489949
CAS No.: 1378670-41-7
M. Wt: 168.16 g/mol
InChI Key: CWMKRMOJSUEPEG-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorobenzaldehyde (CAS 1378670-41-7) is a high-purity fluorinated aromatic building block critical in advanced chemical synthesis. Its molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of fluorinated organic compounds where the fluorine atom enhances metabolic stability and bioavailability . The strategic incorporation of fluorine is a established tactic in modern medicinal chemistry for improving the properties of active pharmaceutical ingredients (APIs) . Its specific reactive functionalities—the aldehyde group and the fluorine substituent—allow for selective chemical modifications, making it highly valuable for constructing complex molecular architectures. Researchers commonly employ this compound in the preparation of various therapeutic agents, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs . Beyond human therapeutics, it is also utilized in agrochemical research for designing novel pesticides and herbicides, as its reactive structure effectively supports molecular diversification and optimization . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage at room temperature is recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B1489949 3-Ethoxy-5-fluorobenzaldehyde CAS No. 1378670-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKRMOJSUEPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Ethoxy 5 Fluorobenzaldehyde

Retrosynthetic Analysis of the 3-Ethoxy-5-fluorobenzaldehyde Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

The most logical retrosynthetic disconnection for this compound is at the ether linkage (C-O bond). This is a common strategy for aryl ethers.

Disconnection: Aryl-O bond of the ethoxy group.

Synthons: This disconnection yields a phenoxide anion synthon and an ethyl cation synthon (Et+).

Synthetic Equivalents: The practical chemical equivalents for these synthons are a phenolic precursor and an ethyl halide.

This analysis identifies the key precursor as 3-Fluoro-5-hydroxybenzaldehyde . The ethyl group can be introduced using a suitable ethylating agent, such as ethyl iodide or ethyl bromide. 3-Fluoro-5-hydroxybenzaldehyde is a known compound, making this a convergent and efficient synthetic strategy. chemscene.com

Figure 1: Retrosynthetic Disconnection of this compound
Retrosynthetic analysis showing the disconnection of the ether bond of this compound to yield 3-Fluoro-5-hydroxybenzaldehyde and an ethyl halide.This diagram illustrates the primary disconnection strategy, breaking the target molecule into its key precursors.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of this compound from its identified precursor, the primary regiochemical challenge is not in the etherification step but in the synthesis of the precursor itself.

Etherification Step: The etherification of 3-Fluoro-5-hydroxybenzaldehyde is regiochemically straightforward as there is only one hydroxyl group available for reaction. Therefore, the ethylating agent will selectively react at that position.

Precursor Synthesis: The synthesis of 3-Fluoro-5-hydroxybenzaldehyde requires precise control to achieve the desired 1,3,5-substitution pattern (meta-substitution of the fluoro, hydroxyl, and aldehyde groups). The directing effects of the substituents on the aromatic ring must be carefully managed during its own synthesis to prevent the formation of other isomers.

Established Synthetic Approaches to Fluorinated and Ethoxylated Benzaldehydes

The formation of the aryl ether bond is the key transformation in synthesizing the target molecule from its precursor. The Williamson ether synthesis is the most widely used and reliable method for this purpose. wikipedia.orgchemeurope.com

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In this context, a phenoxide is generated from the hydroxybenzaldehyde precursor, which then acts as a nucleophile.

A common and effective set of conditions for the Williamson ether synthesis involves using potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent. researchgate.netorgchemres.org

Potassium Carbonate (K₂CO₃): This is a mild and inexpensive base. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile in situ, but it is generally not so strong as to cause competing side reactions. chemeurope.comresearchgate.net

N,N-Dimethylformamide (DMF): This is a polar aprotic solvent. It effectively dissolves the reactants and the carbonate base while not participating in the reaction itself. Its polar nature helps to stabilize the charged intermediate, and its aprotic character means it does not solvate the nucleophile as strongly as protic solvents, thus accelerating the rate of the Sₙ2 reaction. wikipedia.org

The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. wikipedia.orgchemeurope.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

Component Role Typical Example Rationale for Use
Hydroxybenzaldehyde Substrate/Nucleophile Precursor 3-Fluoro-5-hydroxybenzaldehyde Provides the aromatic scaffold and the hydroxyl group for etherification.
Base Deprotonating Agent Potassium Carbonate (K₂CO₃) Generates the phenoxide nucleophile in situ. It is a mild, effective, and economical choice. researchgate.net
Alkylating Agent Electrophile Ethyl Iodide (C₂H₅I) or Ethyl Bromide (C₂H₅Br) Provides the ethyl group to form the ether linkage. Iodides are typically more reactive.

The specific application of the Williamson ether synthesis to a hydroxybenzaldehyde precursor, such as 3-Fluoro-5-hydroxybenzaldehyde, is a well-established procedure. researchgate.net The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion attacks the primary alkyl halide. wikipedia.org

The general steps are:

The hydroxybenzaldehyde precursor is dissolved in DMF.

Potassium carbonate is added to the solution.

The ethylating agent (e.g., ethyl iodide) is added, and the mixture is heated.

The reaction is monitored until the starting material is consumed.

Workup typically involves pouring the reaction mixture into water and extracting the product with an organic solvent. researchgate.net

Table 2: Specific Reaction for this compound Synthesis

Reactant Structure Role
3-Fluoro-5-hydroxybenzaldehyde O=CC1=CC(O)=CC(F)=C1 Nucleophile Precursor
Ethyl Iodide CCI Electrophile
Potassium Carbonate K₂CO₃ Base
Product Structure Compound Name

Fluorination Strategies on Benzaldehyde (B42025) Scaffolds

Introducing a fluorine atom onto an aromatic ring is a critical step that can be achieved through several strategic reactions. The choice of method often depends on the nature of the starting material and the desired regioselectivity.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions are a cornerstone of industrial aromatic fluorination. harvard.edu This process typically involves the substitution of a chlorine or bromine atom on an activated aromatic ring with fluorine, using an alkali metal fluoride (B91410) like potassium fluoride (KF) or cesium fluoride (CsF). thieme-connect.degoogle.com For the synthesis of this compound, a plausible precursor would be 3-ethoxy-5-chlorobenzaldehyde or 3-ethoxy-5-bromobenzaldehyde.

The reaction is generally performed at high temperatures in aprotic polar solvents such as sulfolane (B150427) or dimethylformamide. researchgate.net The presence of electron-withdrawing groups on the aromatic ring facilitates this nucleophilic substitution. harvard.edu To enhance the reactivity and solubility of the fluoride salt, phase-transfer catalysts are often employed. researchgate.net These catalysts, such as tetraphenylphosphonium (B101447) bromide or crown ethers, help shuttle the fluoride anion to the organic substrate. google.comresearchgate.net The kinetics of these reactions have been studied, showing a dependency on temperature, catalyst concentration, and the specific halogen being replaced. researchgate.net

Table 1: Illustrative Conditions for Halogen Exchange (Halex) Reactions on Benzaldehyde Scaffolds.
PrecursorFluorinating AgentCatalystSolventTemperature (°C)Reported Yields (General)
2,6-DichlorobenzaldehydePotassium Fluoride (KF)Tetraphenylphosphonium Bromide (Ph4PBr)Nitrobenzene160-200Good
2,4-DichlorobenzaldehydeSpray-dried KFNoneSulfolane220~65%
4-ChlorobenzaldehydePotassium Fluoride (KF)18-crown-6Various180-220Good
Nucleophilic Aromatic Substitution with Fluorine Sources

Nucleophilic Aromatic Substitution (SNAr) is the fundamental mechanism underlying the Halex reaction but also encompasses a broader range of leaving groups and conditions. masterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, where a nucleophile (in this case, the fluoride ion) attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com The subsequent departure of a leaving group restores the ring's aromaticity. chemistrysteps.com

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com In the context of synthesizing this compound, a precursor such as 3-ethoxy-5-nitrobenzaldehyde could theoretically undergo SNAr, where the nitro group acts as both an activating group and the leaving group. The rate-determining step is typically the initial attack of the nucleophile, which is why even the highly electronegative fluorine atom can serve as a leaving group in some SNAr reactions. masterorganicchemistry.comresearchgate.net The reactivity of the aromatic ring towards this substitution is correlated with the electron density at the reaction center. researchgate.netresearchgate.net

Formylation Reactions to Introduce the Aldehyde Moiety

Formylation is any chemical process where a formyl group (-CHO) is introduced into a molecule. wikipedia.org For aromatic compounds, this is a type of electrophilic aromatic substitution that works best on electron-rich substrates like phenols or ethoxybenzene derivatives. wikipedia.orgorgsyn.org

Several classic and modern formylation methods are available:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to formylate activated aromatic rings. ajrconline.org Starting with 3-ethoxy-fluorobenzene, this reaction would likely introduce the aldehyde group para to the activating ethoxy group, yielding the desired product.

Duff Reaction : This reaction formylates phenols using hexamethylenetetramine in an acidic medium. jst.go.jp It is particularly effective for introducing the aldehyde group ortho to a hydroxyl group. jst.go.jp A synthetic route could involve the Duff formylation of 3-ethoxy-5-fluorophenol.

Rieche Formylation : This method uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate aromatic compounds.

Palladium-Catalyzed Formylation : Modern methods include palladium-catalyzed reactions that can formylate aryl halides or triflates using carbon monoxide or other C1 sources like formic acid. organic-chemistry.org This approach offers mild reaction conditions and broad functional group tolerance. organic-chemistry.org

Table 2: Comparison of Common Aromatic Formylation Methods.
Reaction NameFormylating AgentTypical SubstrateKey Features
Vilsmeier-HaackDMF / POCl₃ (or SOCl₂)Electron-rich arenes (e.g., anilines, phenols)Good for activated rings; regioselectivity is para to activator. ajrconline.org
Duff ReactionHexamethylenetetraminePhenolsPrimarily directs ortho to the hydroxyl group. jst.go.jp
Gattermann-KochCarbon Monoxide / HClBenzene (B151609), alkylbenzenesRequires high pressure and a catalyst (AlCl₃/CuCl). wikipedia.org
Palladium-CatalyzedCO, HCOOH, or IsocyanideAryl Halides/TriflatesMild conditions, high functional group tolerance. organic-chemistry.org

Novel and Emerging Synthetic Routes to this compound

Recent advances in chemical synthesis have emphasized the development of more sustainable and efficient methodologies.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov In the context of aldehyde synthesis, this has led to several innovations. One approach involves the use of environmentally benign solvents like water or conducting reactions under solvent-free conditions. ajrconline.orgclockss.org For example, Vilsmeier-Haack reactions have been performed effectively under solvent-free microwave or ultrasonic conditions, drastically reducing reaction times and improving yields. ajrconline.org

Other green strategies include using biodegradable, natural catalysts, such as lemon juice, which has been shown to effectively catalyze the synthesis of heterocyclic compounds from aromatic aldehydes. rsc.org The use of microwave irradiation to accelerate reactions, as demonstrated in the bioreduction of aromatic aldehydes using Aloe vera, is another promising green technique. scielo.org.mx Mechanochemistry, which involves conducting reactions by grinding solids together, represents a solvent-free method that can be highly efficient for transformations like the allylation of aldehydes. mdpi.com These principles could be applied to various steps in the synthesis of this compound to create a more sustainable process.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is key to modern organic synthesis, offering pathways to higher efficiency, greater selectivity, and milder reaction conditions. In the synthesis of this compound, catalytic methods can be applied to both the fluorination and formylation steps.

As mentioned, phase-transfer catalysts are crucial for improving the efficiency of Halex reactions. researchgate.netgoogle.com In formylation, palladium-catalyzed carbonylation reactions provide a powerful alternative to traditional methods, allowing for the conversion of an aryl halide (like 3-ethoxy-5-fluorobromobenzene) directly to the corresponding aldehyde with high selectivity. organic-chemistry.org Furthermore, organocatalysis, which uses small organic molecules as catalysts, is an emerging field that has been applied to reactions involving aldehydes, such as the three-component synthesis of isoxazol-5(4H)-ones. clockss.org The development of novel catalysts for C-H activation could one day allow for the direct formylation of a C-H bond on the 3-ethoxy-fluorobenzene ring, representing a highly atom-economical route.

Flow Chemistry and Continuous Manufacturing Techniques for this compound

While the synthesis of this compound has not been extensively detailed in publicly available literature, particularly concerning its production via continuous manufacturing, it is possible to project potential flow chemistry routes based on established synthetic transformations for analogous compounds. The adaptation of traditional batch syntheses to continuous flow processes offers significant advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for streamlined scale-up.

Two primary retrosynthetic pathways can be envisioned for this compound, each amenable to adaptation within a flow chemistry paradigm:

Etherification of 3-Fluoro-5-hydroxybenzaldehyde: This approach involves the synthesis of the aldehyde precursor followed by the introduction of the ethoxy group.

Formylation of 1-Ethoxy-3-fluorobenzene: This alternative route begins with the appropriate ethoxy-substituted fluorobenzene, which is then formylated to yield the final product.

The following sections will explore the prospective application of flow chemistry to these synthetic strategies. It is important to note that the specific reaction conditions and yields provided in the tables are illustrative and based on analogous transformations reported in the literature, as specific data for the continuous synthesis of this compound is not currently available.

Proposed Route 1: Etherification of 3-Fluoro-5-hydroxybenzaldehyde in Flow

This synthetic route would first involve the synthesis of 3-Fluoro-5-hydroxybenzaldehyde, which can then be subjected to etherification in a continuous flow reactor. The etherification of phenols is a well-established reaction that can be readily translated to a flow process.

A typical flow setup would involve pumping a solution of 3-Fluoro-5-hydroxybenzaldehyde and a suitable base (e.g., potassium carbonate) through a packed-bed reactor, where it would then merge with a stream of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) before entering a heated reaction coil. The use of a phase-transfer catalyst could also be incorporated to enhance the reaction rate.

Illustrative Parameters for Continuous Etherification:

ParameterValueReference
Reactants 3-Fluoro-5-hydroxybenzaldehyde, Ethyl IodideN/A
Base Potassium Carbonate (as a packed bed) researchgate.net
Solvent Acetonitrile or DimethylformamideN/A
Reactor Type Packed-bed reactor followed by a heated coilN/A
Temperature 80-120 °CN/A
Residence Time 5-20 minutesN/A
Pressure 5-10 barN/A

This data is illustrative and based on general principles of phenol (B47542) etherification in flow systems.

Proposed Route 2: Formylation of 1-Ethoxy-3-fluorobenzene in Flow

The formylation of aromatic compounds is another class of reactions that has been successfully implemented in continuous flow systems. nih.govresearchgate.net This route would begin with 1-Ethoxy-3-fluorobenzene, a compound that can be synthesized from 3-fluorophenol. prepchem.com

Several formylation methods could be adapted for a flow process, including the Vilsmeier-Haack and Rieche formylations. For instance, a flow adaptation of the Vilsmeier-Haack reaction would involve the continuous mixing of 1-Ethoxy-3-fluorobenzene with a pre-formed Vilsmeier reagent (from a source like dimethylformamide and phosphorus oxychloride) in a microreactor or a coil reactor at a controlled temperature. The enhanced mixing and heat transfer in a flow reactor can lead to higher yields and selectivity compared to batch processing.

Another promising approach is the palladium-catalyzed formylation of aryl halides or sulfonates using carbon monoxide and a hydrogen source (syngas) in a continuous-flow setup. nih.govresearchgate.netresearchgate.net This method offers a direct route to aldehydes under controlled pressure and temperature.

Illustrative Parameters for Continuous Palladium-Catalyzed Formylation:

ParameterValueReference
Substrate 1-Bromo-3-ethoxy-5-fluorobenzeneN/A
Catalyst Palladium Acetate nih.govresearchgate.net
Ligand cataCXium A or similar phosphine (B1218219) ligand nih.govresearchgate.net
Gas Feed Carbon Monoxide and Hydrogen (Syngas) nih.govresearchgate.net
Solvent Dimethyl Sulfoxide (DMSO) or Toluene researchgate.net
Reactor Type Gas-liquid tube-in-tube or coil reactor nih.gov
Temperature 100-140 °C nih.govresearchgate.net
Residence Time 30-90 minutes nih.govresearchgate.net
Pressure 10-20 bar researchgate.net

This data is illustrative and based on analogous palladium-catalyzed formylation reactions in flow systems.

The implementation of such continuous manufacturing techniques for the synthesis of this compound could offer significant improvements in terms of process efficiency, safety, and scalability. Further research and development would be required to optimize the specific reaction parameters for this particular compound.

Chemical Reactivity and Transformation of 3 Ethoxy 5 Fluorobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde functional group in 3-ethoxy-5-fluorobenzaldehyde is a primary site of chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base.

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, followed by the elimination of a water molecule.

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govinternationaljournalcorner.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) in place of the original carbonyl group. iarconsortium.org The general reaction is illustrated below:

General Schiff Base Formation

Figure 1: General reaction scheme for Schiff base formation from this compound and a primary amine (R-NH2).

This reaction is versatile and can be performed with a wide variety of aliphatic and aromatic primary amines, leading to a diverse library of Schiff base derivatives.

Table 1: Examples of Primary Amines for Schiff Base Formation

Reactant Amine Chemical Name Resulting Schiff Base Name
Aniline Aniline N-(3-ethoxy-5-fluorobenzylidene)aniline
4-Bromoaniline 4-Bromoaniline N-(3-ethoxy-5-fluorobenzylidene)-4-bromoaniline
2-Aminobenzoic acid 2-Aminobenzoic acid 2-(((3-ethoxy-5-fluorobenzylidene)amino))benzoic acid

In the presence of a base, this compound can participate in Claisen-Schmidt condensation, a type of mixed aldol (B89426) condensation, with ketones that have α-hydrogens, such as acetophenone. jetir.org This reaction leads to the formation of α,β-unsaturated ketones known as chalcones. morressier.com The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) with a base catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.govrsc.org

The mechanism involves the deprotonation of the ketone's α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone (B49325) structure.

General Chalcone Synthesis

Figure 2: General reaction scheme for Chalcone synthesis from this compound and a substituted acetophenone.

It has been noted in studies with other fluorobenzaldehydes that under certain basic conditions (e.g., KOH/EtOH), a side reaction can occur where the fluorine atom is partially substituted by an ethoxy group. nih.gov

Table 2: Chalcone Synthesis from this compound

Reactant Ketone Chemical Name Resulting Chalcone Name
Acetophenone Acetophenone 1-phenyl-3-(3-ethoxy-5-fluorophenyl)prop-2-en-1-one
4'-Methylacetophenone 4'-Methylacetophenone 1-(p-tolyl)-3-(3-ethoxy-5-fluorophenyl)prop-2-en-1-one
4'-Chloroacetophenone 4'-Chloroacetophenone 1-(4-chlorophenyl)-3-(3-ethoxy-5-fluorophenyl)prop-2-en-1-one

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of common oxidizing agents. The reaction converts this compound into 3-ethoxy-5-fluorobenzoic acid. This is a fundamental transformation in organic synthesis.

Table 3: Common Oxidizing Agents for Aldehydes

Oxidizing Agent Name
KMnO₄ Potassium permanganate
K₂Cr₂O₇ / H₂SO₄ Potassium dichromate / Sulfuric acid (Jones reagent)
CrO₃ / H₂SO₄ Chromium trioxide / Sulfuric acid
Ag₂O Silver(I) oxide (Tollens' reagent)

The aldehyde group can be easily reduced to a primary alcohol. This is typically accomplished using hydride-based reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in a protic solvent like methanol (B129727) or ethanol. libretexts.orgresearchgate.netorientjchem.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. acs.org This reduction converts this compound to (3-ethoxy-5-fluorophenyl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective. libretexts.org

Table 4: Common Reducing Agents for Aldehydes

Reducing Agent Name Typical Solvent
NaBH₄ Sodium borohydride Methanol, Ethanol
LiAlH₄ Lithium aluminum hydride Diethyl ether, THF

Condensation Reactions

Reactivity of the Fluorinated Aromatic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The position of substitution for an incoming electrophile is determined by the cumulative directing effects of the three existing substituents: the ethoxy group, the fluorine atom, and the aldehyde group. chemistrytalk.org

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director. libretexts.orgorganicchemistrytutor.com

Aldehyde Group (-CHO): This is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects (-I, -R). It is a meta-director. libretexts.org

In this compound, the powerful activating and ortho, para-directing nature of the ethoxy group is the dominant influence. It strongly directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to it. The fluorine atom also directs to its ortho (C4, C6) and para (C2) positions. The deactivating aldehyde group directs to the meta positions (C3, C5), which are already occupied.

Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6.

Position 4: This position is ortho to the activating ethoxy group and meta to the deactivating fluorine and aldehyde groups. It is generally the most favored site for substitution due to a combination of strong activation and relatively low steric hindrance.

Position 2: This position is ortho to the ethoxy group but also ortho to the deactivating fluorine and aldehyde groups, making it electronically favorable but potentially sterically hindered.

Position 6: This position is para to the ethoxy group and ortho to the deactivating aldehyde group, making it another potential site for substitution, though sterics may play a role.

The final regiochemical outcome can depend on the specific electrophile and reaction conditions.

Influence of Fluorine on Aromatic Substitution Patterns

In the context of electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the rate and regioselectivity of the reaction. The fluorine atom, like other halogens, exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.orgwikipedia.org However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

The ethoxy group (-OCH₂CH₃) is a strong electron-donating group through resonance (+M > -I), making it an activating group and an ortho, para-director. brainly.com Conversely, the aldehyde group (-CHO) is a deactivating group due to its electron-withdrawing resonance and inductive effects (-M, -I), directing incoming electrophiles to the meta position. doubtnut.com

In this compound, the directing effects of the substituents are as follows:

The ethoxy group at C3 directs ortho (to C2 and C4) and para (to C6).

The fluorine atom at C5 directs ortho (to C4 and C6) and para (to C2).

The aldehyde group at C1 directs meta (to C3 and C5), though this effect is on a deactivated ring.

The positions C2, C4, and C6 are therefore the most activated towards electrophilic attack. The final substitution pattern will be a result of the combined directing effects of these groups.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceActivated Positions
-CHOC1Deactivating (-I, -M)MetaC3, C5 (deactivated)
-OCH₂CH₃C3Activating (-I, +M)Ortho, ParaC2, C4, C6
-FC5Deactivating (-I, +M)Ortho, ParaC2, C4, C6

Potential for Nucleophilic Aromatic Substitution at the Fluorine Site

The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For such a reaction to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

Fluorine, despite being a weak leaving group in SN1 and SN2 reactions, can be an excellent leaving group in SNAr reactions. mdpi.com This is because the rate-determining step is the attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine helps to stabilize this intermediate.

In this compound, the aldehyde group is a strong electron-withdrawing group. A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar 3,5-disubstitution pattern, demonstrated that the fluorine atom can be readily displaced by various nucleophiles. nih.govresearchgate.netnih.gov This suggests that the fluorine atom in this compound is also susceptible to nucleophilic attack, particularly with strong nucleophiles.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution at the Fluorine Site
FactorInfluence in this compoundEffect on Reactivity
Electron-withdrawing GroupsThe aldehyde group at C1 provides electron-withdrawing character.Activates the ring for nucleophilic attack.
Leaving GroupFluorine is a good leaving group in SNAr reactions.Facilitates the substitution reaction.
Nucleophile StrengthStronger nucleophiles will favor the reaction.Increases the reaction rate.

Reactions Involving the Ethoxy Substituent

Stability and Cleavage of Ether Linkages

Aryl ethers are generally stable compounds. wikipedia.org The ether linkage in the ethoxy group of this compound is robust under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids. Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for the cleavage of aryl ethers. wikipedia.org

Another effective reagent for the cleavage of aryl alkyl ethers is trimethylsilyl (B98337) iodide (TMSI). acsgcipr.orgresearchgate.net The reaction proceeds via an SN2 mechanism where the iodide ion attacks the less sterically hindered ethyl group, leading to the formation of a phenol (B47542) and ethyl iodide.

Functionalization of the Alkyl Chain

The ethyl group of the ethoxy substituent offers a site for further functionalization, although this can be challenging. The methylene (B1212753) (-CH₂-) group adjacent to the oxygen atom is not a true benzylic position, which would typically be more reactive. However, under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, it may be possible to achieve selective halogenation at this position. Subsequent nucleophilic substitution could then be used to introduce other functional groups.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-Ethoxy-5-fluorobenzaldehyde is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region will feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will experience different shielding effects and will likely appear as complex multiplets resulting from spin-spin coupling with each other and with the fluorine atom. The ethoxy group will give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group. The aldehyde proton will be the most deshielded, appearing as a singlet or a finely split multiplet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aldehyde (-CHO) 9.8 - 10.0 s -
Aromatic (Ar-H) 6.8 - 7.5 m -
Methylene (-OCH₂CH₃) 4.0 - 4.2 q ~7.0

Note: Predicted values are based on the analysis of similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will appear in the typical range for benzene derivatives, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the ethoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aldehyde (C=O) 190 - 195
Aromatic (C-F) 160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic (C-O) 155 - 160
Aromatic (C-H & C-C) 105 - 140
Methylene (-OCH₂) 60 - 65

Note: Predicted values are based on the analysis of similar compounds. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help to unravel the coupling network of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated carbons in the molecule by linking the proton and carbon chemical shifts.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its constituent functional groups.

Aldehyde Group: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde. Another key feature would be the C-H stretching vibrations of the aldehyde proton, which typically appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Ether Group: The C-O-C stretching vibrations of the ethoxy group would result in strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Aromatic Moiety: The aromatic ring would exhibit several characteristic vibrations, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1300-1100 cm⁻¹ range. Out-of-plane C-H bending vibrations would also be present at lower frequencies, providing information about the substitution pattern of the ring.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=O stretch ~1700 Strong
Aldehyde C-H stretch ~2820, ~2720 Weak
Aromatic C-H stretch >3000 Medium
Aromatic C=C stretch 1600 - 1450 Medium to Strong
Ether C-O-C stretch ~1250, ~1050 Strong

Note: Predicted values are based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. However, specific mass spectral data for this compound from various ionization methods were not found in the reviewed sources.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. Experimental HRMS data for this compound, which would confirm the C9H9FO2 formula by providing a precise mass value, is not publicly documented.

ESI-MS is a soft ionization technique often used for polar molecules. While suitable for analyzing benzaldehyde (B42025) derivatives, no specific ESI-MS spectra, which would detail the mass-to-charge ratio of protonated or adducted molecular ions of this compound, are available.

GC-MS is a standard method for separating and identifying volatile compounds, as well as assessing purity. A GC-MS analysis of this compound would provide its retention time and an electron ionization (EI) mass spectrum, characterized by a molecular ion peak and specific fragmentation patterns. This information is crucial for identification and quality control but is not present in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions. A search for a solved crystal structure of this compound in crystallographic databases yielded no results.

Without a crystal structure, a definitive experimental analysis of the compound's solid-state conformation and specific torsion angles is not possible. Such an analysis would reveal the rotational arrangement of the ethoxy and aldehyde groups relative to the fluorinated benzene ring. Key torsion angles of interest would include:

The angle defining the orientation of the aldehyde group.

The angles defining the conformation of the ethoxy group.

This data is essential for understanding the molecule's steric and electronic properties in the solid state.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound requires experimental data from single-crystal X-ray diffraction, which is not currently available in the public domain. However, insights into the potential non-covalent interactions that stabilize the crystal lattice can be inferred from studies on analogous substituted benzaldehyde derivatives. rsc.orgnih.govrsc.org The interplay of various weak forces is expected to govern the supramolecular assembly of this compound.

The molecular structure of this compound, featuring a polarizable aromatic ring, an aldehyde functional group, an ethoxy substituent, and a fluorine atom, suggests the presence of several types of intermolecular interactions. These likely include C–H⋯O hydrogen bonds, π–π stacking, and possibly halogen bonding. rsc.org

Potential Intermolecular Interactions:

C–H⋯O Hydrogen Bonds: The aldehyde group is a potent hydrogen bond acceptor. It is anticipated that weak C–H⋯O hydrogen bonds would be a significant feature in the crystal packing, where C–H donors from the benzene ring or the ethoxy group of one molecule interact with the carbonyl oxygen of a neighboring molecule. nih.gov Such interactions are a common motif in the crystal structures of many benzaldehyde derivatives. rsc.orgrsc.org

Halogen Bonding and Other Interactions involving Fluorine: The fluorine substituent may participate in various intermolecular contacts. While fluorine is a poor hydrogen bond acceptor, C–H⋯F interactions can influence crystal packing. ijsr.netresearchgate.net Additionally, the potential for halogen bonding, where the fluorine atom interacts with a nucleophilic region of an adjacent molecule, cannot be discounted, as such interactions are observed in other halogenated organic compounds. rsc.org

van der Waals Forces: Dispersion forces are expected to play a crucial role in the crystal packing, contributing significantly to the lattice energy. rsc.org

A comprehensive understanding and detailed structural parameters for this compound await dedicated crystallographic studies. Such research would provide precise measurements of bond lengths, angles, and the specific geometry of the intermolecular contacts, allowing for a complete and accurate description of its solid-state architecture.

Based on the conducted research, no specific computational chemistry studies focusing solely on this compound could be identified. The scientific literature available through the search pertains to structurally related but distinct molecules, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144), 4-ethoxybenzaldehyde, and other substituted benzaldehydes.

Therefore, it is not possible to provide a detailed and accurate article on the computational and theoretical investigations of this compound that adheres to the specific outline requested, as the necessary primary research data (including DFT calculations, HOMO-LUMO analysis, MESP, NBO, and QTAIM analyses) for this particular compound is not present in the search results.

To generate the requested article, computational studies would first need to be performed on this compound to produce the specific data points required for each section of the outline.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Flexibility

Computational chemistry provides powerful tools to investigate the dynamic nature of molecules. While specific molecular dynamics (MD) simulation studies on 3-Ethoxy-5-fluorobenzaldehyde are not extensively documented in publicly available literature, the conformational flexibility of this molecule can be understood by examining its constituent functional groups and drawing parallels with similar substituted benzaldehydes. MD simulations, a computational method that models the physical movements of atoms and molecules, would be instrumental in exploring the conformational landscape of this compound.

The primary sources of conformational isomerism in this compound arise from the rotation around two key single bonds: the bond connecting the ethoxy group to the benzene (B151609) ring and the bond connecting the formyl (aldehyde) group to the ring.

The rotation of the formyl group is a well-studied phenomenon in substituted benzaldehydes. The aldehyde group can be oriented in the plane of the benzene ring in two ways: the O-trans conformation, where the oxygen atom is directed away from the substituent at position 3 (the ethoxy group in this case), and the O-cis conformation, where it is directed towards it. Computational studies on various benzaldehydes have shown that there is a rotational barrier between these conformers. The height of this energy barrier is influenced by the nature and position of the substituents on the aromatic ring. For this compound, the electronic effects of the fluorine and ethoxy groups would modulate this rotational barrier.

Similarly, the ethoxy group possesses conformational flexibility due to rotation around the C-O bond. The ethyl group can adopt different orientations relative to the plane of the benzene ring. These rotations would lead to various conformers with different potential energies. An MD simulation would track the trajectories of all atoms over time, allowing for the exploration of these different conformational states and the transitions between them.

A hypothetical molecular dynamics simulation of this compound would involve defining a force field for the molecule, which consists of a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities. Analysis of this trajectory would reveal the preferred conformations, the dihedral angle distributions for the key rotatable bonds, and the energy barriers for conformational changes.

The results of such simulations could be summarized in data tables, providing quantitative insights into the molecule's flexibility.

Table 1: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound

Parameter Description Expected Outcome
Formyl Group Dihedral Angle (O=C-C=C) The angle of rotation of the aldehyde group relative to the benzene ring. Distribution would likely show two major populations corresponding to the O-cis and O-trans conformers, with the relative population depending on their energy difference.
Ethoxy Group Dihedral Angle (C-C-O-C) The angle of rotation of the ethyl group relative to the benzene ring. A broader distribution of angles might be observed, indicating greater flexibility, with certain preferred orientations to minimize steric hindrance.
Rotational Energy Barrier (Formyl Group) The energy required to rotate the formyl group from one planar conformation to another. This value would be influenced by the electronic contributions of the ethoxy and fluoro substituents.

Such computational investigations are crucial for understanding the structure-property relationships of molecules like this compound, as the conformational preferences can significantly influence their chemical reactivity and physical properties.

Applications and Derivatization in Advanced Chemical Synthesis

Building Block in Complex Organic Synthesis

3-Ethoxy-5-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: an aldehyde, a fluoro group, and an ethoxy group. The aldehyde group is a primary site for a wide range of chemical transformations, including nucleophilic additions and condensation reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The fluorine atom and ethoxy group on the aromatic ring influence the molecule's electronic properties and can direct the regioselectivity of further reactions. This trifunctional nature allows for the strategic construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other advanced chemical intermediates.

Synthesis of Heterocyclic Compounds

The structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The aldehyde functional group readily participates in cyclocondensation reactions with reagents containing multiple nucleophilic sites, leading to the formation of stable aromatic and non-aromatic rings. The fluorine substituent can act as a leaving group in nucleophilic aromatic substitution reactions, providing a key pathway for ring closure in certain heterocyclic syntheses.

Pyrazole (B372694) and its derivatives are an important class of heterocyclic compounds. A common and established method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov Substituted benzaldehydes, such as this compound, are key starting materials for the preparation of the necessary chalcone (B49325) intermediates.

The synthesis is typically a two-step process:

Claisen-Schmidt Condensation: this compound undergoes a base-catalyzed aldol (B89426) condensation with a suitable ketone (e.g., acetophenone) to form an α,β-unsaturated ketone. This intermediate is a chalcone derivative bearing the 3-ethoxy-5-fluorophenyl moiety. nih.gov

Cyclization with Hydrazine: The resulting chalcone is then reacted with hydrazine hydrate. The reaction proceeds via a cyclocondensation reaction to afford the corresponding pyrazole derivative. nih.govnih.gov

This synthetic sequence allows for the incorporation of the 3-ethoxy-5-fluorophenyl group into the pyrazole ring system, yielding complex molecules that can serve as advanced intermediates.

General Synthesis of Pyrazole Derivatives from Substituted Benzaldehydes
StepReactantsReaction TypeProduct
1This compound + Ketone (e.g., Acetophenone)Claisen-Schmidt CondensationChalcone Intermediate
2Chalcone Intermediate + Hydrazine HydrateCyclocondensationSubstituted Pyrazole

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. The aldehyde functionality of this compound can be utilized in the synthesis of 1,2,4-triazole (B32235) derivatives. A general synthetic route involves the condensation of an aldehyde with semicarbazide (B1199961), followed by oxidative cyclization.

For example, a synthetic approach could involve reacting this compound with semicarbazide to form a semicarbazone. This intermediate can then undergo cyclization under appropriate conditions to yield a substituted 1,2,4-triazole. This method provides a pathway to incorporate the 3-ethoxy-5-fluorophenyl substituent into the triazole core structure. mdpi.com

A particularly well-documented application for ortho-fluorobenzaldehydes is in the practical synthesis of indazoles. acs.orgnih.govresearchgate.net This reaction proceeds via a condensation with hydrazine, where the ortho-fluoro atom acts as a leaving group in the final ring-closing step. acs.org this compound, having a fluorine atom ortho to the aldehyde group's point of attachment to the ring, is a suitable substrate for this transformation.

The established mechanism for this conversion involves the initial formation of a hydrazone from the reaction of the o-fluorobenzaldehyde with hydrazine. acs.org In the presence of excess hydrazine, this intermediate undergoes a nucleophilic aromatic substitution where a second molecule of hydrazine displaces the aryl fluoride (B91410). acs.org The subsequent cyclization of this new intermediate leads to the formation of the indazole ring system. acs.orgacs.org This method effectively avoids the competitive Wolf-Kishner reduction that can occur in direct preparations from aldehydes. acs.orgnih.govresearchgate.net Utilizing this route, this compound can be converted into the corresponding 6-ethoxy-4-fluoro-1H-indazole.

Synthesis of Indazoles from o-Fluorobenzaldehydes
ReactantsKey ConditionsReaction StepsExpected Product from this compound
o-Fluorobenzaldehyde (e.g., this compound) + HydrazineReflux, often with excess hydrazine. acs.org1. Hydrazone formation 2. Nucleophilic aromatic substitution of fluorine 3. Cyclization6-Ethoxy-4-fluoro-1H-indazole

Preparation of Advanced Intermediates

The heterocyclic compounds derived from this compound are themselves advanced intermediates. By serving as a starting point for pyrazoles, triazoles, and indazoles, this aldehyde facilitates the creation of more complex molecular scaffolds. These scaffolds can then be further functionalized or incorporated into larger target molecules, including those with potential applications in materials science and medicinal chemistry.

Camptothecin (B557342) and its derivatives are complex, multi-ring alkaloids known for their anti-tumor activity. nih.gov The synthesis of these molecules is a significant challenge in organic chemistry and relies on the construction of advanced intermediates to build the characteristic 5-fused ring structure. nih.govacs.org The total synthesis of camptothecin analogues involves intricate strategies and the use of various precursor molecules. google.comgoogle.com While substituted aromatic compounds are fundamental to these synthetic routes, a direct role for this compound in the documented synthesis of camptothecin or its key intermediates like exatecan (B1662903) is not specified in available research. acs.orggoogle.com The development of novel camptothecin derivatives often involves the modification of the A, B, or E rings of the core structure, requiring specifically tailored synthetic precursors. nih.gov

Radiofluorinated Probes for PET Imaging

While the an aldehyde functional group is useful in chemical synthesis, specific studies detailing the use of this compound in the synthesis of radiofluorinated probes for Positron Emission Tomography (PET) imaging have not been extensively reported in publicly available research. The synthesis of PET probes often involves the incorporation of a positron-emitting radionuclide, such as Fluorine-18.

The general strategy for creating such probes involves labeling a biologically active molecule with ¹⁸F. This can be achieved through nucleophilic substitution reactions where a precursor molecule is reacted with [¹⁸F]fluoride. Although fluorinated benzaldehydes can serve as precursors, the direct application of this compound for this purpose is not well-documented. Research in this area continues to focus on various scaffolds that can be efficiently labeled and exhibit high specificity for biological targets.

Functionalization of Polymers and Materials

The aldehyde group present in this compound makes it a candidate for the functionalization of polymers and materials through various chemical reactions. Aldehydes can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, or other covalent linkages, which is a common strategy for grafting small molecules onto polymer chains or material surfaces. This can modify the properties of the material, introducing hydrophobicity, fluorescence, or biological activity.

However, specific examples and detailed research findings on the use of this compound for polymer or material functionalization are not prominent in the current scientific literature. The application of similarly functionalized aromatic aldehydes is a known method, but direct studies involving this specific compound are limited.

Role in Medicinal Chemistry and Drug Discovery Scaffolds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered acidity or basicity of nearby functional groups. This compound serves as a versatile scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring an ethoxy group, a fluorine atom, and a reactive aldehyde, allows for diverse chemical modifications to explore structure-activity relationships in drug discovery.

Synthesis of Biologically Active Compounds

The benzaldehyde (B42025) moiety is a common starting point for the synthesis of a wide range of heterocyclic and other complex organic structures. The presence of the ethoxy and fluoro substituents on the benzene (B151609) ring of this compound can influence the electronic properties and reactivity of the molecule, making it a valuable building block for generating novel, biologically active compounds.

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research. While various benzaldehyde derivatives have been investigated for their antimicrobial properties, specific studies focusing on derivatives synthesized directly from this compound are not widely available. However, related structures, such as esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. These studies have shown activity against pathogenic fungi and bacterial strains, suggesting that the ethoxy-benzaldehyde scaffold could be a promising starting point for developing new antimicrobial compounds.

Anticancer and Anti-inflammatory Agents

Fluorinated compounds play a crucial role in the development of modern anticancer and anti-inflammatory drugs. The strategic placement of fluorine atoms can significantly enhance the biological activity of a compound. Although direct evidence of anticancer or anti-inflammatory agents synthesized from this compound is limited, research on related fluorinated benzimidazoles has shown potential for developing potent anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase and soluble epoxide hydrolase. Similarly, other classes of compounds, such as 3-arylphthalides and isoxazole (B147169) derivatives, have been explored for their anti-inflammatory and anticancer activities, respectively, highlighting the broad potential of substituted aromatic aldehydes as starting materials.

Table 1: Examples of Biologically Active Scaffolds Synthesized from Aromatic Aldehydes

Scaffold Class Potential Therapeutic Area Key Synthetic Feature
Benzimidazoles Anti-inflammatory Cyclocondensation with o-phenylenediamines
3-Arylphthalides Anti-inflammatory, Antioxidant Dehydrative coupling with hydroxyphthalides
Enzyme Inhibitors and Receptor Ligands

The development of selective enzyme inhibitors and receptor ligands is a cornerstone of drug discovery. The specific substitution pattern of this compound offers a unique template for designing molecules that can fit into the binding pockets of enzymes or receptors. While research explicitly detailing enzyme inhibitors or receptor ligands derived from this compound is scarce, the broader class of substituted benzaldehydes is used in the synthesis of various inhibitors. For instance, different substituted pyrimidines have been developed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy. Furthermore, complex heterocyclic systems synthesized from aldehyde precursors have been investigated as ligands for various receptors, including sigma receptors.

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of a lead compound and the subsequent evaluation of these changes on biological activity form the cornerstone of structure-activity relationship (SAR) studies. While specific, comprehensive SAR studies on a wide range of derivatives of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for postulation on how modifications to its core structure could influence biological activity.

The 3-ethoxy and 5-fluoro substituents on the benzaldehyde ring are critical determinants of its chemical reactivity and potential interactions with biological targets. The ethoxy group, a moderately activating and ortho-, para-directing group, can influence the molecule's lipophilicity and its ability to form hydrogen bonds. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the aromatic ring and participate in favorable electrostatic interactions or hydrogen bonding with protein residues.

A hypothetical SAR exploration of derivatives synthesized from this compound would involve modifications at several key positions:

The Ethoxy Group: The length and branching of the alkoxy chain could be varied to probe the size and nature of the binding pocket. Replacing the ethoxy group with other substituents, such as methoxy (B1213986), propoxy, or even bulkier groups, would help to define the steric tolerance at this position.

The Fluorine Atom: Substitution of the fluorine with other halogens (Cl, Br) or with small alkyl or cyano groups would provide insights into the electronic and steric requirements at the 5-position.

Aromatic Ring Substitution: Introduction of additional substituents on the benzene ring, if chemically feasible, could further refine the electronic and steric profile of the molecule.

The data from such a study would be instrumental in building a predictive model of how structural changes translate to changes in activity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

DerivativeModification from this compoundPostulated Biological Activity Impact
1 Aldehyde reduced to benzyl (B1604629) alcoholPotential change in receptor binding due to loss of carbonyl and gain of hydroxyl group.
2 Aldehyde converted to an imine with methylamineAltered hydrogen bonding capacity and steric profile.
3 Ethoxy group replaced with a methoxy groupMinor change in lipophilicity, may probe for specific steric interactions.
4 Fluorine atom replaced with a chlorine atomIncreased size and altered electronic properties at the 5-position.

Pharmacophore Development and Lead Optimization

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For derivatives of this compound, a pharmacophore model would be developed based on the structures of the most active compounds identified through SAR studies.

The key pharmacophoric features likely to be derived from a series of active this compound analogues would include:

A Hydrogen Bond Acceptor: The oxygen of the ethoxy group and potentially the fluorine atom could serve as hydrogen bond acceptors. The carbonyl oxygen of the aldehyde or its derivatives would also be a prominent hydrogen bond acceptor.

An Aromatic Ring: The fluorinated benzene ring itself would constitute a key hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein.

A Hydrophobic Feature: The ethyl part of the ethoxy group would contribute to the hydrophobic character of the molecule.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the essential features, a process known as virtual screening.

Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For a lead compound derived from this compound, lead optimization strategies would be guided by the SAR data and the developed pharmacophore model.

Key optimization strategies could include:

Fine-tuning Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for drug absorption, distribution, metabolism, and excretion (ADME). The ethoxy group could be modified to optimize this balance.

Improving Binding Affinity: Guided by the SAR, modifications would be made to enhance the interactions with the biological target. This could involve introducing additional functional groups that can form favorable interactions, such as hydrogen bonds or salt bridges.

Enhancing Selectivity: To minimize off-target effects, modifications would be aimed at increasing the compound's affinity for the desired target over other related proteins. The specific substitution pattern of this compound provides a distinct electronic and steric profile that can be exploited to achieve selectivity.

Metabolic Stabilization: The introduction of fluorine is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of a drug. The fluorine at the 5-position of the lead compound could already contribute to this, and further modifications would aim to protect other metabolically labile sites.

The successful application of these principles in the derivatization of this compound has the potential to yield novel chemical entities with significant therapeutic promise.

Future Directions and Emerging Research Avenues

Exploration of Stereoselective Synthesis

The development of stereoselective methods for the functionalization of 3-Ethoxy-5-fluorobenzaldehyde and its derivatives is a promising area of research. The aldehyde group serves as a key handle for asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. Such compounds are of significant interest in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Future investigations are likely to focus on the application of chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of reactions involving the aldehyde functionality. For instance, enantioselective nucleophilic additions to the carbonyl group could yield chiral secondary alcohols, which are valuable building blocks for the synthesis of complex molecules. Additionally, the development of stereoselective methods for the derivatization of the aromatic ring, guided by the existing substituents, could lead to the creation of novel chiral fluorinated aromatic compounds.

Table 1: Potential Stereoselective Reactions Involving this compound

Reaction TypePotential Chiral ProductCatalyst Class
Asymmetric Aldol (B89426) AdditionChiral β-hydroxy aldehydes/ketonesChiral amines, Proline derivatives
Asymmetric Allylation/CrotylationChiral homoallylic alcoholsChiral boronates, Silanes with chiral ligands
Enantioselective Grignard AdditionChiral secondary alcoholsChiral ligands (e.g., TADDOLs, BINOLs)
Asymmetric Strecker SynthesisChiral α-amino nitrilesChiral thiourea (B124793) catalysts, Salen complexes

This table presents potential research directions and is not based on published studies directly involving this compound.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms represents a significant step towards accelerating the discovery of novel derivatives with desired properties. syrris.com These platforms, often utilizing flow chemistry and robotic systems, enable the rapid and efficient synthesis of large libraries of compounds by systematically varying reaction partners and conditions. syrris.comresearchgate.net

The aldehyde functionality of this compound is well-suited for a variety of reactions commonly employed in automated synthesis, such as reductive amination, Wittig reactions, and multicomponent reactions. rug.nlliberty.edunih.govresearchgate.netliberty.edu By employing a modular flow reactor setup, researchers can efficiently explore a wide chemical space, generating a diverse range of derivatives for screening in materials science and biological assays. vapourtec.comrsc.orgbeilstein-journals.org This approach not only increases the rate of discovery but also allows for the rapid optimization of reaction conditions and the identification of structure-activity relationships. The use of machine learning algorithms in conjunction with these platforms can further enhance the efficiency of synthesis planning and execution.

Investigation of Advanced Materials Science Applications

The unique electronic properties conferred by the fluorine and ethoxy substituents make this compound an attractive building block for advanced materials. The incorporation of fluorinated moieties into organic materials can enhance properties such as thermal stability, chemical resistance, and charge-transport characteristics. rsc.org

Future research could explore the synthesis of polymers, liquid crystals, and organic electronic materials derived from this compound. For example, its incorporation into conjugated polymers could lead to materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.govjmaterenvironsci.combeilstein-journals.org The polarity and potential for hydrogen bonding introduced by the ethoxy and aldehyde groups could also be exploited in the design of novel liquid crystalline materials with specific phase behaviors. rsc.org

Table 2: Potential Materials Science Applications of this compound Derivatives

Material ClassPotential ApplicationKey Feature Conferred by Compound
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs)Enhanced electron injection and transport
Fluorinated PolymersHigh-performance coatingsIncreased thermal and chemical stability
Liquid CrystalsDisplay technologiesModified mesophase behavior and polarity
Organic SemiconductorsField-effect transistors (OFETs)Improved charge carrier mobility

This table outlines potential research avenues and is not based on existing applications of this compound.

Further Elucidation of Biological Mechanisms of Action of Derivatives

While the biological activity of this compound itself is not extensively studied, its derivatives hold potential as modulators of various biological targets. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity to target proteins. researchgate.netnih.gov

Future research will likely focus on synthesizing libraries of derivatives and screening them for activity against a range of biological targets, such as enzymes and receptors. For derivatives that show promising activity, further studies will be necessary to elucidate their precise mechanism of action. Techniques such as X-ray crystallography of protein-ligand complexes, computational modeling, and various biochemical and cellular assays will be crucial in understanding how these compounds interact with their biological targets at a molecular level. researchgate.net The insights gained from these studies will be invaluable for the rational design of more potent and selective therapeutic agents. For instance, derivatives of substituted benzaldehydes have been investigated as inhibitors of enzymes like heme oxygenase-1. nih.gov The unique electronic and steric properties of the 3-ethoxy-5-fluoro substitution pattern could lead to novel interactions with biological macromolecules. nih.gov

Q & A

Q. Methodological Solutions :

  • Use ortho-directing groups (e.g., methyl) to control substitution patterns during electrophilic aromatic substitution .
  • Employ protective strategies for the aldehyde group, such as acetal formation, before introducing ethoxy/fluoro substituents .
  • Optimize HPLC conditions (C18 columns, acetonitrile/water gradients) for high-purity isolation .

How should researchers approach the characterization of this compound to confirm structural integrity?

Basic Research Question
Characterization requires multi-modal analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic proton splitting patterns (e.g., para-fluoro groups cause distinct coupling).
    • ¹³C NMR : Confirm aldehyde carbon resonance (~190–200 ppm) and fluorine-induced deshielding .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).
  • FTIR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What methodologies are recommended for analyzing contradictory bioactivity data in derivatives of this compound?

Advanced Research Question
Contradictions in biological activity (e.g., anti-inflammatory vs. inert results) may arise from:

  • Solubility variations : Poor solubility in assay buffers can mask true activity.
  • Metabolic instability : Rapid degradation in cellular models.

Q. Methodological Solutions :

  • Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to identify false negatives .
  • Stability assays : Use LC-MS to monitor compound integrity in biological matrices over time .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to establish SAR .

How can computational modeling optimize the design of this compound derivatives for target binding?

Advanced Research Question
Computational approaches enhance rational design:

  • Molecular docking : Use software (AutoDock Vina) to predict binding affinities with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • DFT calculations : Analyze electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on aldehyde reactivity) .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Data Integration : Cross-validate computational predictions with in vitro assays to refine models .

What strategies address solubility limitations of this compound in aqueous experimental systems?

Advanced Research Question
Low aqueous solubility is common due to hydrophobic aromatic rings. Solutions include:

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability .
  • Prodrug design : Convert the aldehyde to a hydrophilic moiety (e.g., Schiff base) that hydrolyzes in vivo .

How do substituent electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question
The electron-withdrawing fluoro and ethoxy groups modulate reactivity:

  • Aldehyde activation : Fluorine at the 5-position increases electrophilicity of the aldehyde, accelerating nucleophilic attack (e.g., Grignard reactions).
  • Steric effects : Ethoxy at the 3-position may hinder access to the reaction site.

Q. Experimental Design :

  • Compare reaction rates with analogs lacking ethoxy/fluoro groups.
  • Use Hammett plots to quantify electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.